REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[CH:8][C:7](B(O)O)=[CH:6][CH:5]=1)([OH:3])=[O:2].Br[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[C:20](=[O:22])[CH3:21].C(=O)([O-])[O-].[Na+].[Na+]>C(#N)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:20]([C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=1[C:7]1[CH:8]=[CH:9][C:4]([C:1]([OH:3])=[O:2])=[CH:5][CH:6]=1)(=[O:22])[CH3:21] |f:2.3.4,^1:35,37,56,75|
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Name
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|
Quantity
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2 g
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Type
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reactant
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Smiles
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C(=O)(O)C1=CC=C(C=C1)B(O)O
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Name
|
|
Quantity
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1.63 mL
|
Type
|
reactant
|
Smiles
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BrC1=C(C=CC=C1)C(C)=O
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Name
|
|
Quantity
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60 mL
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Type
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solvent
|
Smiles
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C(C)#N
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Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the reaction mixture purged with nitrogen for 10 minutes
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Duration
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10 min
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Type
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FILTRATION
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Details
|
The hot reaction mixture was filtered through celite
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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CUSTOM
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Details
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to remove acetonitrile
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Type
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ADDITION
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Details
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The resulting aqueous suspension was diluted with water to 75 mL
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Type
|
WASH
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Details
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then washed with diethyl ether (75 mL)
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Type
|
ADDITION
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Details
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The aqueous phase was acidified to pH 1 by the addition of concentrated hydrochloric acid
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Type
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TEMPERATURE
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Details
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the resulting white suspension cooled to 4° C. for 1 hour
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Duration
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1 h
|
Type
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FILTRATION
|
Details
|
The solid product was filtered
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Type
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WASH
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Details
|
washed with water
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Type
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CUSTOM
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Details
|
dried in vacuo at 50° C. overnight
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Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=C(C=CC=C1)C1=CC=C(C=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.62 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |